Binedaline is classified as an indole derivative, a group known for its significant biological activity. Indoles are heterocyclic compounds that play vital roles in various biochemical processes and are often found in pharmaceuticals due to their diverse therapeutic properties. Binedaline's chemical structure is represented by the formula with a molar mass of approximately .
The synthesis of binedaline involves several steps, starting from 2-aminobenzophenone. The initial step typically employs a Grignard reaction with methylmagnesium bromide, leading to the formation of 2-(1-phenylvinyl)aniline. This compound undergoes further transformations, including diazotization followed by cyclization to yield 4-phenylcinnoline. Subsequent hydrogenation and alkylation reactions are performed to finalize the synthesis of binedaline .
Key steps include:
Binedaline's molecular structure features an indole core, which is characteristic of many biologically active compounds. The structural representation can be described using standard chemical notation:
The compound exhibits a complex arrangement of carbon, nitrogen, and hydrogen atoms that contribute to its pharmacological properties .
Binedaline undergoes various chemical reactions that can be utilized for its synthesis or modification:
These reactions highlight the versatility of binedaline in synthetic organic chemistry and its potential for further derivatization .
Binedaline acts primarily as a selective norepinephrine reuptake inhibitor, enhancing norepinephrine levels in synaptic clefts by preventing its reabsorption into presynaptic neurons. This mechanism is crucial for its antidepressant effects, as increased norepinephrine availability is associated with improved mood and emotional stability.
These data indicate that while binedaline primarily targets norepinephrine pathways, it does not significantly affect serotonin or dopamine systems .
Binedaline exhibits several notable physical and chemical properties:
These properties are essential for understanding binedaline's behavior in biological systems as well as its formulation in pharmaceutical applications .
Although binedaline was never marketed as a drug, its potential applications lie primarily within research contexts:
The exploration of binedaline contributes to the broader understanding of indole-based compounds in medicinal chemistry and their therapeutic potentials .
Binedaline (developmental code: S-5650) emerged during the late 1970s and early 1980s as part of a strategic effort by pharmaceutical researchers to develop novel antidepressants with refined mechanisms of action. Synthesized by a team at Société Française de Recherches et d’Investissements (SFRI), the compound was structurally engineered as a phenylpiperazine derivative with a tricyclic core, distinguishing it from classical tricyclic antidepressants (TCAs) through deliberate molecular modifications targeting enhanced neurotransmitter selectivity [1]. Initial synthetic pathways involved a multi-step sequence starting from readily available precursors:
Table 1: Key Parameters in Binedaline's Initial Synthesis
Reaction Step | Precursor Compounds | Catalyst/Reagent | Optimal Yield (%) |
---|---|---|---|
Tricyclic ring closure | 3-(Chloropropyl)-dibenzazepine | Potassium carbonate | 72-75% |
Phenylpiperazine attachment | 4-Biphenylpiperazine | Copper(I) iodide | 68-70% |
Final purification | Crude Binedaline | Ethanol/Water | 95% recovery |
Early pharmacological screening revealed Binedaline’s unique triple reuptake inhibition profile, showing potent affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in rat synaptosomal preparations. This contrasted with contemporary TCAs like imipramine (primarily SERT/NET inhibition) and predicted broader efficacy in treatment-resistant depression subtypes [1] [5]. Radioligand binding assays demonstrated nanomolar affinities:
Binedaline underwent comprehensive in vivo characterization across standardized depression and anxiety models. Key findings included:
Behavioral Efficacy
Neurochemical Profiles
Microdialysis studies in rodent prefrontal cortex demonstrated Binedaline’s acute and sustained effects:
Table 2: Comparative Receptor Affinity Profile (IC₅₀, nM)
Target | Binedaline | Imipramine | Fluoxetine |
---|---|---|---|
SERT | 1.8 | 1.3 | 0.8 |
NET | 3.2 | 4.5 | 240 |
DAT | 15.4 | 850 | >10,000 |
Muscarinic M1 | >10,000 | 25 | >10,000 |
Histamine H1 | >10,000 | 1.1 | >10,000 |
Despite promising efficacy, Binedaline’s development was discontinued in Phase II clinical trials due to emerging pharmacoeconomic and strategic factors:
No significant safety concerns or efficacy failures were reported in preclinical or early clinical studies as primary discontinuation drivers. The compound remains a reference agent in neuropharmacology research for studying multimodal reuptake inhibition [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7